tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate is a synthetic organic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a complex arrangement of functional groups, making it a versatile entity in synthetic chemistry and research.
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It is known that the biological activities of similar compounds can be attributed to their ability to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The water solubility of similar compounds, due to the incorporation of the piperazine ring, is considered an important factor in drug discovery , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, due to the incorporation of the piperazine ring, is considered an important synthetic strategy in the field of drug discovery , which could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate typically involves a multi-step reaction sequence. The process usually starts with the preparation of the 1-ethoxy-1,3-dioxobutan-2-ylidene intermediate, followed by the introduction of the benzyloxy group. Finally, the hydrazinecarboxylate moiety is incorporated to complete the synthesis.
Industrial Production Methods: While the compound is not widely produced on an industrial scale, potential methods include optimizing the multi-step synthesis for higher yields and purity. Scaling up the reaction would involve careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate undergoes various types of reactions, including:
Oxidation: This reaction can alter the oxidation state of the functional groups present.
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Substitution: Various substitution reactions can modify the functional groups, leading to new derivatives.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted hydrazinecarboxylates.
Scientific Research Applications
tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: : The compound can be studied for its potential biological activity and interactions with biological macromolecules.
Medicine: : There is interest in its potential medicinal properties, including as a precursor to pharmacologically active compounds.
Industry: : It may find applications in the development of new materials and chemicals.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate include other hydrazinecarboxylates and dioxobutan derivatives. its unique combination of functional groups, such as the benzyloxy and ethoxy groups, sets it apart and confers distinct chemical properties and reactivity.
List of Similar Compounds
tert-Butyl hydrazinecarboxylate
1,3-Dioxobutan-2-ylidene derivatives
Benzyloxy-substituted hydrazinecarboxylates
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]-4-phenylmethoxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-25-16(22)15(19-20-17(23)26-18(2,3)4)14(21)12-24-11-13-9-7-6-8-10-13/h6-10,21H,5,11-12H2,1-4H3/b15-14+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZXEYJPJBCMQ-KHVHXIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(COCC1=CC=CC=C1)O)N=NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/COCC1=CC=CC=C1)\O)/N=NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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